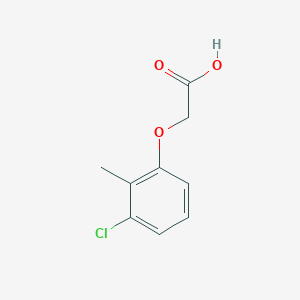

2-(3-Chloro-2-methylphenoxy)acetic acid

説明

2-(3-Chloro-2-methylphenoxy)acetic acid is a synthetic organic compound belonging to the class of phenoxyacetic acids. It is structurally characterized by a phenoxy group substituted with a chlorine atom and a methyl group, attached to an acetic acid moiety. This compound is primarily known for its use as a herbicide, where it functions by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the target plants .

作用機序

Target of Action

The primary target of 2-(3-Chloro-2-methylphenoxy)acetic acid, also known as MCPA, is the plant growth hormone auxin . Auxins play a crucial role in plant growth and development, influencing cell elongation, division, and differentiation .

Mode of Action

MCPA mimics the action of auxin, leading to uncontrolled growth in susceptible plants, mainly dicotyledons . It is absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

MCPA affects the auxin signaling pathway, disrupting normal plant growth and development. The major metabolite of MCPA degradation is MCP (4-chloro-2-methylphenol). The pathway could involve the cleavage of the ether linkage, yielding MCP and acetate acid .

Pharmacokinetics

It is known that mcpa is soluble in water, which facilitates its absorption and distribution within the plant . The compound’s bioavailability is influenced by its chemical properties, such as its solubility and stability.

生化学分析

Biochemical Properties

2-(3-Chloro-2-methylphenoxy)acetic acid acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth . Thus, when applied to monocotyledonous crops such as wheat or maize (corn), they selectively kill broad-leaf weeds, leaving the crops relatively unaffected .

Cellular Effects

The cellular effects of this compound are primarily due to its role as an auxin mimic. It induces abnormal growth in plants, particularly in broad-leaf species . It also reduces the uptake of nutrients such as nitrogen, phosphorus, and potassium, as well as hormone levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with auxin receptors in plant cells . By mimicking the natural auxin indoleacetic acid (IAA), it triggers uncontrolled growth in the plant, leading to the death of the plant .

Temporal Effects in Laboratory Settings

It is known that MCPA is a stable compound and its effects on plant growth can be observed shortly after application .

Metabolic Pathways

The metabolic pathways of this compound involve its conversion into other compounds within the plant. For example, it is known to be hydroxylated to form (4-chloro-2-hydroxymethylphenoxy)acetic acid, which accumulates largely as a glycosidic conjugate .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylphenoxy)acetic acid typically involves the following steps:

Formation of Sodium Salt of 3-Chloro-2-methylphenol: This is achieved by reacting 3-chloro-2-methylphenol with sodium hydroxide in water at a temperature below 70°C to form the sodium salt.

Condensation Reaction: The sodium salt of 3-chloro-2-methylphenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pH, and reaction time to achieve the desired product quality .

化学反応の分析

Types of Reactions

2-(3-Chloro-2-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the phenoxy ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetic acids, while oxidation reactions may produce corresponding phenoxyacetic acid derivatives .

科学的研究の応用

2-(3-Chloro-2-methylphenoxy)acetic acid has several scientific research applications:

類似化合物との比較

Similar Compounds

2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another widely used phenoxy herbicide with similar herbicidal properties.

2,4-Dichlorophenoxyacetic acid (2,4-D): Known for its use in controlling broad-leaf weeds, similar to 2-(3-Chloro-2-methylphenoxy)acetic acid.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with a broader spectrum of activity.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. Its selective action on broad-leaf weeds while sparing cereal crops makes it a valuable herbicide in agricultural practices .

生物活性

2-(3-Chloro-2-methylphenoxy)acetic acid, a synthetic compound belonging to the phenoxyacetic acid class, is primarily recognized for its role as a synthetic auxin. Its structure features a phenoxy group linked to an acetic acid moiety, with a chlorine atom and a methyl group on the aromatic ring. This compound exhibits significant biological activity, particularly in agricultural applications, where it influences plant growth and development.

As a synthetic auxin, this compound mimics natural plant hormones, promoting cell elongation and division. This property makes it useful for regulating plant growth, enhancing root formation, and controlling flowering processes. Additionally, it has been studied for its herbicidal properties, particularly against broadleaf weeds, by disrupting normal growth patterns through hormonal interference.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Auxin-like Effects : Promotes cell elongation and division.

- Herbicidal Properties : Effective against broadleaf weeds by interfering with hormonal balance.

- Growth Regulation : Used in agricultural practices to manipulate growth stages in crops.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-2-methylphenoxyacetic acid (MCPA) | Chlorine at position 4 on the aromatic ring | Widely used herbicide in Europe |

| 2-Methyl-4-chlorophenoxyacetic acid | Chlorine at position 4, methyl at position 2 | Selective herbicide for broadleaf weeds |

| 2-(5-Chloro-2-methylphenoxy)acetic acid | Chlorine at position 5 | Different herbicidal spectrum compared to MCPA |

Case Studies and Research Findings

- Herbicidal Efficacy : A study evaluated the effectiveness of various phenoxyacetic acids, including this compound, against common agricultural weeds. Results indicated that this compound significantly inhibited the growth of target species when applied at optimal concentrations.

- Toxicity Assessments : Research on chlorophenoxy herbicides has shown varying degrees of toxicity. A case series involving self-poisoning incidents with related compounds reported mild gastrointestinal symptoms in most cases, suggesting that while there is potential for toxicity, severe outcomes are less common compared to other pesticide exposures .

- Microbial Degradation : Investigations into the microbial degradation of chlorophenoxy herbicides revealed that certain soil microorganisms can effectively degrade these compounds, including this compound. This highlights its environmental impact and potential for bioremediation strategies .

特性

IUPAC Name |

2-(3-chloro-2-methylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSHQWWBXCWJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615430 | |

| Record name | (3-Chloro-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-64-6, 94323-49-6 | |

| Record name | 2-(3-Chloro-2-methylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。